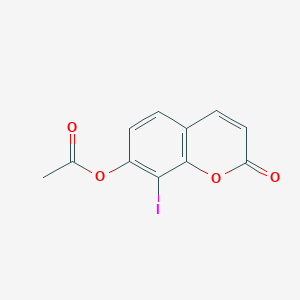
2H-1-Benzopyran-2-one, 7-(acetyloxy)-8-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 7-(acetyloxy)-8-iodo- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by the presence of an acetyloxy group at the 7th position and an iodine atom at the 8th position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-(acetyloxy)-8-iodo- typically involves the iodination of a benzopyran derivative followed by acetylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 8th position. The acetyloxy group can then be introduced through an acetylation reaction using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 7-(acetyloxy)-8-iodo- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetyloxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a thiol can yield a thioether derivative, while oxidation can produce a ketone or carboxylic acid derivative.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 7-(acetyloxy)-8-iodo- has several scientific research applications, including:
Medicinal Chemistry: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-(acetyloxy)-8-iodo- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can enhance the compound’s ability to interact with biological molecules, while the iodine atom can influence its electronic properties. These interactions can modulate various cellular pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Known for its use in medicinal chemistry and biological studies.
2H-1-Benzopyran-2-one, 7-methyl-: Another benzopyran derivative with distinct chemical properties.
Uniqueness
2H-1-Benzopyran-2-one, 7-(acetyloxy)-8-iodo- is unique due to the presence of both an acetyloxy group and an iodine atom, which confer specific chemical and biological properties. These functional groups can enhance the compound’s reactivity and potential therapeutic applications compared to other benzopyran derivatives.
Propriétés
Numéro CAS |
112699-36-2 |
|---|---|
Formule moléculaire |
C11H7IO4 |
Poids moléculaire |
330.07 g/mol |
Nom IUPAC |
(8-iodo-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C11H7IO4/c1-6(13)15-8-4-2-7-3-5-9(14)16-11(7)10(8)12/h2-5H,1H3 |
Clé InChI |
APGNBEVLWLFFMO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C2=C(C=C1)C=CC(=O)O2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


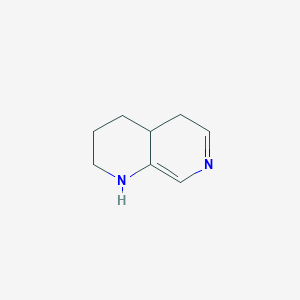
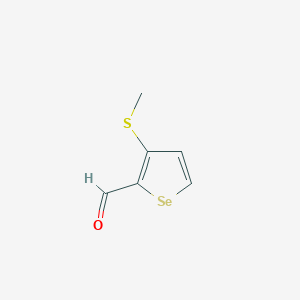
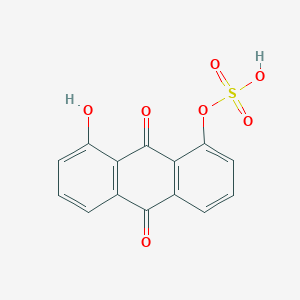
![3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B14314135.png)
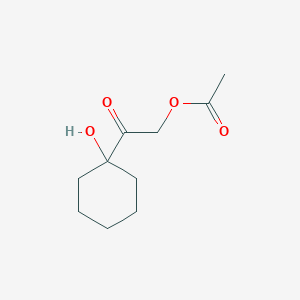
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide](/img/structure/B14314141.png)
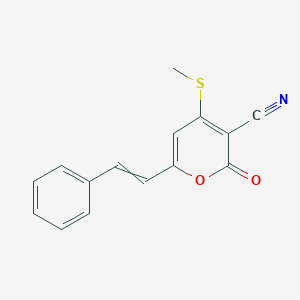
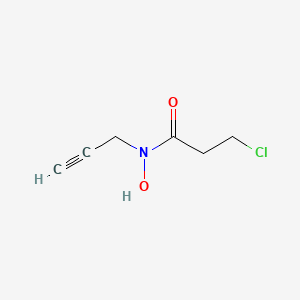
![4-{1-[1-(4-Methoxy-3-methyl-4-oxobutyl)-1,4a,5-trimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-2-yl]ethoxy}-4-oxobutanoate](/img/structure/B14314149.png)
![2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B14314150.png)
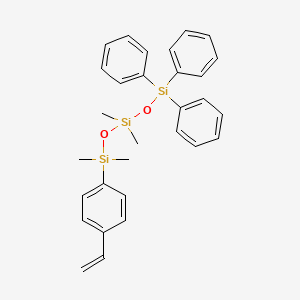

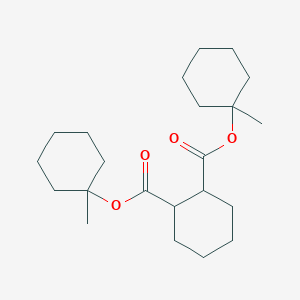
![9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B14314179.png)
